3-(1,1-Difluoroethyl)aniline
Overview
Description
3-(1,1-Difluoroethyl)aniline is a chemical compound with the molecular formula C8H9F2N. It is a derivative of aniline, which is a widely used chemical in the production of dyes, pharmaceuticals, and other industrial products. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)aniline typically involves the reaction of aniline with 1,1-difluoroethane under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (chlorine, bromine), nitric acid
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
3-(1,1-Difluoroethyl)aniline has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Difluoroethyl)benzene
- 3-(1,1-Difluoroethyl)phenol
- 3-(1,1-Difluoroethyl)toluidine
Uniqueness
3-(1,1-Difluoroethyl)aniline is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
3-(1,1-Difluoroethyl)aniline is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its interactions with biological systems, pharmacological implications, and mechanisms of action, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoroethyl group attached to an aniline structure. Its molecular formula is , and it has a molecular weight of approximately 175.15 g/mol. The unique properties conferred by the fluorine substituents enhance its stability and reactivity compared to non-fluorinated analogs, making it a candidate for drug development and other applications.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property facilitates interactions with enzymes and receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that fluorinated compounds often display enhanced antimicrobial activity due to improved binding affinities to target proteins.
- Pharmacological Applications : The compound is being explored for its potential in drug development, particularly in targeting specific diseases through its interaction with biomolecules.
- Metabolic Stability : The incorporation of fluorine atoms is associated with increased metabolic stability, which can enhance the bioavailability of the compound in pharmacological contexts .
Case Studies and Experimental Evidence
Recent studies have evaluated the biological activity of this compound through various experimental approaches:
- In Vitro Assays : Compounds structurally similar to this compound were tested for their inhibitory effects on specific enzymes. For instance, derivatives exhibited IC50 values indicating their potency as inhibitors .
Compound | IC50 (μM) |
---|---|
This compound | 9.2 ± 0.2 |
ARN16267 | 7.3 ± 1.5 |
- Kinetic Solubility Assessments : The solubility of various derivatives was evaluated to determine their potential for therapeutic applications. Notably, several derivatives showed excellent solubility in aqueous buffers, which is crucial for drug formulation .
Compound | Kinetic Solubility (μM) |
---|---|
ARN16267 | 236 |
3b | 34 |
3f | 224 |
3g | 208 |
3h | 6 |
3i | 238 |
Properties
IUPAC Name |
3-(1,1-difluoroethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJIBRTFXRYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308744 | |
Record name | 3-(1,1-Difluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40788-05-4 | |
Record name | 3-(1,1-Difluoroethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40788-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Difluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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